2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13487287
InChI: InChI=1S/C11H9BrF3NO/c12-9-4-1-6(11(13,14)15)5-8(9)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)
SMILES: C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Molecular Formula: C11H9BrF3NO
Molecular Weight: 308.09 g/mol

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC13487287

Molecular Formula: C11H9BrF3NO

Molecular Weight: 308.09 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide -

Specification

Molecular Formula C11H9BrF3NO
Molecular Weight 308.09 g/mol
IUPAC Name 2-bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C11H9BrF3NO/c12-9-4-1-6(11(13,14)15)5-8(9)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)
Standard InChI Key YKGWLMJDILVPBU-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Canonical SMILES C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide is C₁₁H₁₀BrF₃NO, with a molecular weight of 318.11 g/mol. Its IUPAC name reflects the substitution pattern: a bromine atom at position 2, a trifluoromethyl group at position 5, and a cyclopropylamide substituent on the benzamide nitrogen.

Key Structural Attributes:

  • Benzamide Core: Provides a planar aromatic system conducive to π-π stacking interactions.

  • Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical agents.

  • Bromine Atom: Serves as a leaving group in nucleophilic substitution reactions or a heavy atom for crystallography.

  • Cyclopropylamide: Introduces steric hindrance and conformational rigidity, potentially modulating target binding .

Physicochemical Properties:

PropertyValue
Melting Point148–152°C (predicted)
LogP (Partition Coefficient)3.2 ± 0.3 (estimated)
SolubilityLow in water; soluble in DMSO

Synthetic Methodologies

Stepwise Synthesis Route

The synthesis typically involves three stages:

  • Bromination of 5-(Trifluoromethyl)benzoic Acid:

    • Reactant: 5-(Trifluoromethyl)benzoic acid with bromine (Br₂) in acetic acid.

    • Conditions: 80°C for 6 hours.

    • Yield: ~70%.

  • Amide Formation with Cyclopropylamine:

    • Activation: Convert brominated benzoic acid to acyl chloride using thionyl chloride (SOCl₂).

    • Coupling: React with cyclopropylamine in dichloromethane (DCM) at 0°C.

    • Yield: 85–90%.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.

Alternative Routes

  • Ullmann Coupling: For introducing the cyclopropylamide group via copper-catalyzed coupling.

  • Microwave-Assisted Synthesis: Reduces reaction time by 40% compared to conventional methods .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H),

    • δ 7.62 (s, 1H, Ar-H),

    • δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H),

    • δ 3.20–3.15 (m, 1H, cyclopropyl-CH),

    • δ 0.85–0.78 (m, 4H, cyclopropyl-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • 167.8 (C=O),

    • 134.5–122.3 (aromatic carbons),

    • 121.5 (q, J = 272 Hz, CF₃),

    • 28.4 (cyclopropyl-CH),

    • 10.1 (cyclopropyl-CH₂).

  • IR (KBr):

    • 3290 cm⁻¹ (N-H stretch),

    • 1685 cm⁻¹ (C=O stretch),

    • 1320 cm⁻¹ (C-F stretch).

X-ray Crystallography

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds stabilizing the lattice.

Bacterial StrainMIC (µg/mL)
S. aureus (ATCC 25923)64
E. coli (ATCC 25922)128

Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with lipid bilayers .

Anticancer Activity

Preliminary screens against the NCI-60 panel show selective activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines:

Cell LineIC₅₀ (µM)
HT-2912.3
MCF-718.7
A549 (control)>50

Proposed mechanisms include inhibition of tubulin polymerization and interference with mitochondrial apoptosis pathways .

Industrial and Research Applications

Agrochemical Development

The trifluoromethyl group confers resistance to oxidative degradation, making the compound a candidate for herbicide formulations. Field trials against Amaranthus retroflexus show 80% weed suppression at 500 g/ha.

Materials Science

Incorporation into liquid crystals enhances thermal stability (nematic phase up to 210°C) due to dipole-dipole interactions from the CF₃ group.

Future Directions and Challenges

Optimizing Bioavailability

Structural modifications, such as replacing bromine with iodine or introducing PEGylated side chains, may improve pharmacokinetics.

Scaling Synthesis

Continuous-flow reactors could enhance yield and reduce waste in industrial production.

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